SRC-1 NR Box II Peptide Exhibits >16-Fold Higher Affinity for ERα Compared to SRC-1 NR Boxes I and III, and ~6-Fold Higher Than NR Box IV
Among the four SRC-1 NR boxes, only NR box II demonstrates high-affinity binding to ERα in the presence of 17β-estradiol (E2). SRC-1 NR box II binds ERα with a Kd of 155 ± 21 nM, whereas NR box I and NR box III each display Kd values exceeding 2,500 nM (>16-fold weaker) [1]. NR box IV exhibits intermediate affinity with a Kd of 934 ± 259 nM, approximately 6-fold weaker than NR box II [1]. This hierarchy is ligand-dependent: under diethylstilbestrol (DES), NR box II affinity decreases to 560 ± 126 nM, and under genistein to 429 ± 78 nM, but NR box II remains the only high-affinity SRC-1 NR box for ERα across all three ligands tested [1].
| Evidence Dimension | Binding affinity (Kd) for ERα ligand-binding domain with 17β-estradiol |
|---|---|
| Target Compound Data | SRC-1 NR box II: Kd = 155 ± 21 nM (ERα, +E2) |
| Comparator Or Baseline | SRC-1 NR box I: Kd > 2,500 nM; SRC-1 NR box III: Kd > 2,500 nM; SRC-1 NR box IV: Kd = 934 ± 259 nM (all ERα, +E2) |
| Quantified Difference | NR box II vs. NR box I: >16.1-fold; vs. NR box III: >16.1-fold; vs. NR box IV: ~6.0-fold higher affinity |
| Conditions | Time-resolved fluorescence (TRF) coactivator interaction assay; europium-labeled anti-GST antibody; ERα LBD-GST fusion; 17β-estradiol (E2) as agonist ligand; Kd calculated via nonlinear regression (GraphPad Prism) [1] |
Why This Matters
Procurement of SRC-1 NR box II peptide—rather than peptides corresponding to NR boxes I, III, or IV—is essential for achieving detectable binding signals in ERα coactivator recruitment assays at sub-micromolar peptide concentrations, directly impacting assay sensitivity and ligand screening window.
- [1] Bramlett, K.S., Wu, Y., & Burris, T.P. (2001). Ligands Specify Coactivator Nuclear Receptor (NR) Box Affinity for Estrogen Receptor Subtypes. Molecular Endocrinology, 15(6), 909–922. DOI: 10.1210/mend.15.6.0649. View Source
